molecular formula C13H7Cl5O B14610821 2,3,3',4,4'-Pentachloro-5'-methoxy-1,1'-biphenyl CAS No. 60082-87-3

2,3,3',4,4'-Pentachloro-5'-methoxy-1,1'-biphenyl

Cat. No.: B14610821
CAS No.: 60082-87-3
M. Wt: 356.5 g/mol
InChI Key: ZBZQCPOTSOEMGU-UHFFFAOYSA-N
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Description

2,3,3’,4,4’-Pentachloro-5’-methoxy-1,1’-biphenyl is a chlorinated biphenyl compound with the molecular formula C13H6Cl5O. It is a derivative of biphenyl, where five chlorine atoms and one methoxy group are substituted at specific positions on the biphenyl rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3’,4,4’-Pentachloro-5’-methoxy-1,1’-biphenyl typically involves the chlorination of methoxy-substituted biphenyls. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and duration, are carefully controlled to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and advanced separation techniques ensures high purity and yield. Safety measures are crucial due to the toxic nature of chlorine gas and the potential environmental impact of PCBs .

Chemical Reactions Analysis

Types of Reactions

2,3,3’,4,4’-Pentachloro-5’-methoxy-1,1’-biphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,3’,4,4’-Pentachloro-5’-methoxy-1,1’-biphenyl has been studied for various scientific research applications:

    Chemistry: Used as a model compound to study the behavior of PCBs in different chemical reactions and environmental conditions.

    Biology: Investigated for its effects on biological systems, including its potential to disrupt endocrine functions and its bioaccumulation in living organisms.

    Medicine: Research on its toxicological effects and potential links to diseases such as cancer and neurological disorders.

    Industry: Used in the development of materials with specific properties, such as flame retardants and plasticizers.

Mechanism of Action

The mechanism by which 2,3,3’,4,4’-Pentachloro-5’-methoxy-1,1’-biphenyl exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2,3,3’,4,4’-Pentachlorobiphenyl: Similar structure but lacks the methoxy group.

    2,3’,4,4’,5-Pentachlorobiphenyl: Different substitution pattern on the biphenyl rings.

    3,3’,4,4’,5-Pentachlorobiphenyl: Another isomer with a different substitution pattern.

Uniqueness

2,3,3’,4,4’-Pentachloro-5’-methoxy-1,1’-biphenyl is unique due to the presence of the methoxy group, which can influence its chemical reactivity, environmental behavior, and biological effects. The methoxy group can enhance its lipophilicity, affecting its bioaccumulation and persistence in the environment .

Properties

CAS No.

60082-87-3

Molecular Formula

C13H7Cl5O

Molecular Weight

356.5 g/mol

IUPAC Name

1,2,3-trichloro-4-(3,4-dichloro-5-methoxyphenyl)benzene

InChI

InChI=1S/C13H7Cl5O/c1-19-10-5-6(4-9(15)12(10)17)7-2-3-8(14)13(18)11(7)16/h2-5H,1H3

InChI Key

ZBZQCPOTSOEMGU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C2=C(C(=C(C=C2)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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